Superior Efficacy and Tolerability vs. Amphotericin B in Invasive Candidiasis: A Pivotal Randomized Controlled Trial
In a double-blind, randomized trial of 239 adults with invasive candidiasis, caspofungin demonstrated superior efficacy to amphotericin B deoxycholate in the pre-specified evaluable patient analysis, with favorable response rates of 80.7% (caspofungin) versus 64.9% (amphotericin B) (difference 15.4 percentage points; 95% CI 1.1-29.7) [1]. In the modified intention-to-treat analysis, caspofungin showed a favorable response in 73.4% of patients compared to 61.7% for amphotericin B (adjusted difference 12.7 percentage points; 95% CI -0.7 to 26.0) [1]. Importantly, caspofungin was associated with significantly fewer drug-related adverse events (AEs) than amphotericin B (p<0.05) [1].
| Evidence Dimension | Favorable response rate (evaluable patients) |
|---|---|
| Target Compound Data | 80.7% |
| Comparator Or Baseline | Amphotericin B deoxycholate: 64.9% |
| Quantified Difference | 15.4 percentage points (95% CI 1.1-29.7) |
| Conditions | Randomized, double-blind trial in adults with invasive candidiasis (N=239); evaluable patient analysis |
Why This Matters
This head-to-head data establishes caspofungin's superior efficacy and improved safety profile over amphotericin B, a cornerstone comparator, directly informing treatment selection and procurement decisions for invasive candidiasis.
- [1] Mora-Duarte J, Betts R, Rotstein C, et al. Comparison of caspofungin and amphotericin B for invasive candidiasis. N Engl J Med. 2002;347(25):2020-2029. View Source
